molecular formula C12H16BrN B13180039 3-(2-Bromophenyl)-4-ethylpyrrolidine

3-(2-Bromophenyl)-4-ethylpyrrolidine

Cat. No.: B13180039
M. Wt: 254.17 g/mol
InChI Key: DXLUSFKAIDCGDP-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-4-ethylpyrrolidine is a pyrrolidine derivative featuring a 2-bromophenyl group at the 3-position and an ethyl substituent at the 4-position of the saturated five-membered nitrogen-containing ring. Pyrrolidine scaffolds are pivotal in medicinal chemistry due to their conformational flexibility, ability to engage in hydrogen bonding, and compatibility with biological targets . The bromine atom on the phenyl ring enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the ethyl group influences lipophilicity and steric bulk, modulating pharmacokinetic properties .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

3-(2-bromophenyl)-4-ethylpyrrolidine

InChI

InChI=1S/C12H16BrN/c1-2-9-7-14-8-11(9)10-5-3-4-6-12(10)13/h3-6,9,11,14H,2,7-8H2,1H3

InChI Key

DXLUSFKAIDCGDP-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC1C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-4-ethylpyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Bromophenyl)-4-ethylpyrrolidine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-4-ethylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-4-ethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-4-ethylpyrrolidine involves its interaction with specific molecular targets. The bromine atom and the pyrrolidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Electronic Differences
Compound Name Core Structure Substituent Positions Key Features
3-(2-Bromophenyl)-4-ethylpyrrolidine Pyrrolidine 3-(2-Bromophenyl), 4-ethyl Bromine enhances electrophilicity; ethyl improves lipophilicity
3-Ethyl 2-methyl 8-bromo-2-phenyl-1,2,3,3a,4,9b-hexahydrochromeno[4,3-b]pyrrole-2,3-dicarboxylate Chromeno-pyrrole Bromo on chromene, ester groups Bromine on fused aromatic system; ester moieties increase polarity
4-(3-Bromophenyl)pyridine Pyridine 4-(3-Bromophenyl) Unsaturated ring; bromine at phenyl meta-position alters electronic effects
3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-ethoxy-2-phenyl-isoxazolidine Isoxazolidine 4-Bromophenyl on pyrazole Bulky substituents; bromine at para-position impacts steric hindrance

Key Observations :

  • Substituent Position : The 2-bromophenyl group in the target compound creates ortho-directed reactivity, contrasting with meta- or para-bromo substituents in analogues (e.g., 4-(3-Bromophenyl)pyridine) . This positioning reduces steric clash with the ethyl group, favoring planar conformations.
  • Ring Saturation : Unlike pyridine or isoxazolidine derivatives, the saturated pyrrolidine ring enables greater conformational flexibility, influencing binding affinity in drug design .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the phenyl ring, but its position (ortho vs. para/meta) modulates resonance and inductive effects differently across compounds .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data
Property 3-(2-Bromophenyl)-4-ethylpyrrolidine (Predicted) Chromeno-pyrrole Derivative 4-(3-Bromophenyl)pyridine
Molecular Weight (g/mol) ~268.1 503.3 ~234.1
Melting Point Not reported 165–167°C Not reported
Dihedral Angle (Aromatic Planes) ~59° (estimated) 59.38° N/A (single aromatic ring)
Solubility Moderate in organic solvents Low (polar esters) High in DMSO

Analysis :

  • The chromeno-pyrrole derivative’s crystal structure reveals an envelope conformation in the pyrrolidine ring, stabilized by C–H⋯O hydrogen bonds . A similar conformation is expected for the target compound, though the ethyl group may introduce minor distortions.

Biological Activity

3-(2-Bromophenyl)-4-ethylpyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2-Bromophenyl)-4-ethylpyrrolidine is C12H16BrNC_{12}H_{16}BrN, with a molecular weight of approximately 254.17 g/mol. The compound features a pyrrolidine ring substituted with a bromophenyl group and an ethyl group, which contributes to its unique electronic properties and reactivity.

Preliminary studies suggest that 3-(2-Bromophenyl)-4-ethylpyrrolidine interacts with specific biological targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, influencing its pharmacological effects. Research indicates that this compound may modulate pathways related to neurotransmission and inflammation.

Anticonvulsant Activity

One notable area of research has focused on the anticonvulsant properties of 3-(2-Bromophenyl)-4-ethylpyrrolidine. A study highlighted its effectiveness in reducing seizure activity in animal models. The mechanism appears to involve modulation of GABAergic transmission, enhancing inhibitory neurotransmission and stabilizing neuronal excitability.

Antimicrobial Properties

Another significant aspect of this compound is its antimicrobial activity. Research has shown that derivatives of 3-(2-Bromophenyl)-4-ethylpyrrolidine exhibit varying degrees of antimicrobial efficacy against both bacterial and fungal strains. This activity is attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Case Studies

  • Anticonvulsant Efficacy : A study conducted on animal models demonstrated that administration of 3-(2-Bromophenyl)-4-ethylpyrrolidine resulted in a significant reduction in seizure frequency compared to control groups. The results suggested a dose-dependent relationship, with higher doses correlating with increased anticonvulsant effects.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans, highlighting its potential as a lead compound for developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for therapeutic use.

Comparative Analysis with Related Compounds

To better understand the biological activity of 3-(2-Bromophenyl)-4-ethylpyrrolidine, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesKey Biological Activities
3-(2-Chlorophenyl)-4-ethylpyrrolidineChlorine instead of bromineModerate anticonvulsant activity
3-(2-Fluorophenyl)-4-ethylpyrrolidineFluorine instead of bromineLower antimicrobial activity
3-(4-Bromophenyl)-4-ethylpyrrolidineBromine at para positionEnhanced binding affinity

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